5-(2-Chloro-4-methylphenyl)-2-fluorophenol
Description
General Context of Biphenyl (B1667301) Systems in Advanced Organic Chemistry
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. mdpi.comsigmaaldrich.com This structural motif is a cornerstone in various fields of chemical science, serving as a precursor for a wide range of commercially important substances, including pharmaceuticals, agrochemicals, polymers, and liquid crystals. mdpi.comsigmaaldrich.comuni.lu The versatility of the biphenyl scaffold lies in its rigid, yet conformationally flexible nature. Rotation around the single bond connecting the two rings is sterically hindered, particularly in ortho-substituted derivatives, which can lead to a form of stereoisomerism known as atropisomerism. mdpi.comsigmaaldrich.com This phenomenon is critical in the design of molecules with specific three-dimensional arrangements, which can significantly influence their biological activity and physical properties. mdpi.com
The synthesis of these biaryl compounds is a crucial aspect of organic chemistry. innospk.com Historically, methods like the Ullmann coupling were employed, but these often required harsh conditions. innospk.comexamside.com Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, which offer milder conditions and greater tolerance for various functional groups. innospk.comchemeo.com These advanced synthetic methods have enabled chemists to construct complex biaryl structures, which are prevalent in numerous natural products and drug molecules. examside.comchemeo.comchemicalbook.com
Significance of Halogenated and Alkyl-Substituted Phenolic Systems in Chemical Research
The introduction of halogen and alkyl functionalities onto phenolic systems profoundly alters their chemical and physical properties, making them valuable subjects of research and application. Phenols themselves are essential molecules in materials science, agriculture, and medicine. rsc.org
Halogenation , the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a key strategy in medicinal chemistry. The presence of halogens can significantly enhance the biological activity of phenolic compounds. google.com For many halogenated substances, activities such as antibacterial, antifungal, antioxidant, and anticancer properties have been established. google.com Halogenated phenolic compounds (HPCs), such as hydroxylated polychlorinated biphenyls (OH-PCBs), are also studied for their environmental persistence and biological interactions, as they can be structurally similar to vital molecules like thyroid hormones.
Alkyl substitution also plays a critical role. The length, branching, and position of alkyl chains on a phenolic ring can modulate a compound's properties, including its lipophilicity, steric profile, and binding affinity to biological targets. For instance, the position and nature of alkyl groups can influence the estrogenic activity of alkylphenols. In synthetic chemistry, alkylated phenols are important intermediates. For example, butylated hydroxytoluene (BHT) is a widely used antioxidant and food additive. rsc.org The synthesis of phenols with specific and complex substitution patterns is a significant challenge, requiring regiochemical control to achieve the desired isomers. rsc.org
The combination of halogen and alkyl substituents on a biphenyl phenol (B47542) framework, as seen in 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, creates a molecule with a complex interplay of electronic and steric effects, making it a compound of interest for advanced material and pharmaceutical development.
Current Research Landscape Pertaining to the Chemical Class of this compound
Specific, in-depth research focused exclusively on this compound is not widely available in public literature. However, the research landscape for its constituent parts and structurally related compounds is active, highlighting the scientific interest in this class of molecules. The synthesis of such complex biphenyls typically involves cross-coupling reactions, where precursors like a substituted phenylboronic acid and a substituted aryl halide are joined.
The precursors themselves are subjects of study. For instance, various halogenated phenols such as 2-chloro-4-fluorophenol (B157789) and 5-chloro-2-fluorophenol (B63099) are commercially available and used as building blocks in organic synthesis. sigmaaldrich.cominnospk.com Research into the synthesis of polysubstituted phenols is ongoing, with methods being developed to control the precise placement of functional groups on the aromatic ring. mdpi.com Patents and synthetic procedures often describe the preparation of related structures, like 2-chloro-4-methylphenol (B1207291), which is an important industrial chemical intermediate.
Scope and Objectives of the Research Outline for this compound
The primary objective of this article is to provide a comprehensive scientific overview of the chemical compound this compound. This is achieved by systematically addressing its chemical identity and properties based on available data. The scope is strictly focused on the chemical nature of the compound.
This analysis is structured to:
Establish Context: Situate the compound within the broader, significant classes of biphenyls and substituted phenols, explaining the chemical principles that make these structures important.
Review the Research Field: Investigate the current state of scientific inquiry related to this specific class of molecules, acknowledging the areas where data is present and where it is lacking.
Consolidate Chemical Data: Compile and present key physicochemical properties of this compound in a clear, tabular format to serve as a reference.
By adhering to this structured approach, this article serves as a foundational reference document for researchers and chemists interested in the specific properties and scientific context of this compound.
Chemical Identity and Properties
Below is a table summarizing the known physicochemical properties of this compound. Data for such specific compounds can be limited and is often based on computational predictions in the absence of extensive experimental validation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClFO |
| Molecular Weight | 236.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | Information not publicly available |
| Predicted Boiling Point | 335.9±40.0 °C |
| Predicted pKa | 8.33±0.18 |
| Predicted LogP | 4.75 |
Note: Some properties are predicted using computational models due to a lack of published experimental data.
Table of Mentioned Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-2-4-10(11(14)6-8)9-3-5-12(15)13(16)7-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIIBLVWASEDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684303 | |
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-79-2 | |
| Record name | 2'-Chloro-4-fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic Characterization of 5 2 Chloro 4 Methylphenyl 2 Fluorophenol
Vibrational Spectroscopy (Infrared and Raman)
Assignment of Fundamental Vibrational Modes
Further research or access to proprietary data would be required to fulfill the detailed request for the spectroscopic analysis of this specific compound.
Analysis of Intra- and Intermolecular Hydrogen Bonding Signatures via IR Spectra
Infrared (IR) spectroscopy would be a key technique to probe the hydrogen bonding environment of the hydroxyl group (-OH) in 5-(2-Chloro-4-methylphenyl)-2-fluorophenol. In a theoretical analysis, one would expect to observe distinct vibrational bands corresponding to both free and hydrogen-bonded -OH stretching. Intramolecular hydrogen bonding, potentially between the hydroxyl proton and the adjacent fluorine atom, would typically result in a broad absorption band at a lower frequency (e.g., 3200-3550 cm⁻¹) compared to the sharp band of a free -OH group (typically around 3600 cm⁻¹). Intermolecular hydrogen bonding, occurring between molecules in the solid state or in concentrated solutions, would also lead to broad, shifted bands. The precise frequencies and shapes of these bands would provide insight into the strength and nature of these interactions.
Correlation of Experimental Spectra with Theoretical Predictions
To validate experimental findings, researchers often correlate the experimental IR spectrum with theoretical spectra generated through computational methods like Density Functional Theory (DFT). By calculating the vibrational frequencies of the optimized molecular structure of this compound, a predicted spectrum is obtained. A strong correlation between the experimental and scaled theoretical wavenumbers would confirm the vibrational assignments and support the proposed molecular structure and conformation. Such studies on related compounds, like 2-chloro-5-fluoro phenol (B47542), have demonstrated good coherence between experimental and theoretical data, which would be expected for this compound as well. researchgate.net
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
Electronic Transitions and Chromophoric Analysis
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings. The biphenyl (B1667301) system, along with the chromophoric phenol group and the auxochromic chloro, methyl, and fluoro substituents, would influence the position and intensity of these absorption maxima (λ_max). The analysis would involve identifying these transitions and understanding how the electronic structure of the molecule dictates its absorption of UV-Vis light. Studies on other substituted biphenyls and phenols are used to help assign these transitions.
Investigation of Solvatochromism and Tautomeric Equilibria in Solution
Investigating the compound in solvents of varying polarity would likely reveal solvatochromic effects—shifts in the absorption maxima depending on the solvent. This provides information about the change in the molecule's dipole moment upon electronic excitation. Additionally, for phenolic compounds, there is a possibility of tautomeric equilibria (e.g., enol-keto tautomerism), although for simple phenols, the enol form is overwhelmingly stable. acs.org UV-Vis spectroscopy in different solvents can help to investigate if such equilibria are present and how they are affected by the solvent environment. acs.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry would be used to confirm the molecular weight of this compound. The resulting mass spectrum would show a molecular ion peak ([M]⁺) and, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak. The fragmentation pattern would provide structural information. Expected fragmentation pathways for this molecule could include the loss of a chlorine atom, a methyl group, or the cleavage of the bond between the two phenyl rings, leading to characteristic fragment ions.
Advanced Computational and Theoretical Chemistry Studies of 5 2 Chloro 4 Methylphenyl 2 Fluorophenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. dergipark.org.tr
Geometry Optimization and Energetic Profiles of Conformers and Tautomers
The molecule exists as a mixture of different conformers at room temperature, which can be interconverted by rotation around the single bond connecting the phenyl rings. DFT calculations can map the potential energy surface associated with this rotation, identifying the most stable conformer (global minimum) and any other local energy minima.
Furthermore, the presence of the phenol (B47542) group allows for the possibility of keto-enol tautomerism. Although the enol form (the phenol) is typically much more stable for simple phenols due to the aromaticity of the ring, DFT can quantify the energy difference between the phenol tautomer and its corresponding keto forms. This analysis confirms the overwhelming prevalence of the phenol structure. nih.gov
Prediction of Vibrational Frequencies and Electronic Spectra (TD-DFT)
Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the stretching and bending of bonds and can be directly compared to experimental infrared (IR) and Raman spectra. researchgate.net A frequency analysis also serves to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. jcsp.org.pk For 5-(2-Chloro-4-methylphenyl)-2-fluorophenol, characteristic vibrational modes would include:
O-H stretching of the hydroxyl group.
C-H stretching in the aromatic rings and the methyl group.
C-Cl, C-F, and C-O stretching vibrations.
Aromatic C=C ring stretching and breathing modes.
Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic spectra, such as UV-Vis absorption spectra. acs.orgresearchgate.net The calculation yields the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve the promotion of an electron from a lower energy occupied orbital to a higher energy unoccupied orbital, often the HOMO to LUMO transition. acadpubl.eu
Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap implies high hardness and low reactivity. scielo.org.mx
Chemical Softness (S): The inverse of hardness (S = 1/η). Soft molecules are more polarizable and reactive. dergipark.org.tr
Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -χ), measures the stabilization in energy when the system acquires additional electronic charge. dergipark.org.trarxiv.org A high electrophilicity index indicates a good electrophile.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. arxiv.orgrsc.org
| Descriptor | Formula | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to deformation or change; high η implies high stability. |
| Chemical Softness (S) | 1 / η | Reciprocal of hardness; high S implies high reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons; a measure of electrophilic character. |
Table 1: Key Global Reactivity Descriptors derived from DFT calculations.
Molecular Orbital Theory and Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Delocalization
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
HOMO: This orbital acts as the primary electron donor in a reaction. youtube.com For this compound, the HOMO is expected to have significant electron density localized on the electron-rich phenol ring, particularly on the oxygen atom and the carbon atoms at the ortho and para positions relative to the hydroxyl group.
LUMO: This orbital acts as the primary electron acceptor. youtube.com The LUMO is likely to be distributed across the biphenyl (B1667301) system, with potential contributions from the electron-withdrawing chloro-substituted ring.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.netacadpubl.eu
Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
| Orbital | Role in Reactions | Expected Location of High Density |
| HOMO | Electron Donor (Nucleophile) | Phenol ring, especially the oxygen atom |
| LUMO | Electron Acceptor (Electrophile) | Delocalized across both aromatic rings |
Table 2: Roles and anticipated characteristics of Frontier Molecular Orbitals for this compound.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation Interactions
Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and anti-bonding orbitals, which closely resembles the familiar Lewis structure. uni-muenchen.de This method is exceptionally useful for analyzing intramolecular interactions. numberanalytics.com
NBO analysis quantifies delocalization effects, such as hyperconjugation, by calculating the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. ekb.eg For this compound, key interactions would include:
Lone Pair Delocalization: Charge transfer from the lone pairs of the oxygen, fluorine, and chlorine atoms into adjacent anti-bonding sigma orbitals (σ) or pi orbitals (π). For instance, the delocalization of an oxygen lone pair (n_O) into a C-C anti-bonding orbital (π*_(C-C)) of the aromatic ring is a major contributor to the electronic character of phenols. researchgate.net
Hyperconjugation: Interactions involving σ-bonds, such as the delocalization of electron density from the C-H bonds of the methyl group into the π* system of the phenyl ring.
Intramolecular Hydrogen Bonding: NBO analysis can also provide evidence for weak hydrogen bonds, such as a possible interaction between the phenolic hydrogen and the nearby fluorine atom, by identifying a donor-acceptor interaction between the fluorine lone pair and the σ*_(O-H) anti-bonding orbital.
Molecular Electrostatic Potential (MEP) Surface Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It is mapped onto the total electron density surface, providing a color-coded guide to the electrostatic potential.
Identification of Electrophilic and Nucleophilic Sites
The MEP surface of this compound reveals distinct regions of positive and negative electrostatic potential, which are crucial for identifying electrophilic and nucleophilic sites.
Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. In the case of this molecule, the most negative potential is concentrated around the oxygen atom of the hydroxyl group and the fluorine atom. This is due to the high electronegativity of these atoms, which draw electron density towards them. The pi-electron clouds of the aromatic rings also contribute to regions of negative potential, making them potential sites for interaction with electrophiles.
Electrophilic Sites: Conversely, regions with positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group exhibits a significant positive potential, making it a prime site for deprotonation or hydrogen bonding interactions. The areas around the hydrogen atoms on the aromatic rings also show positive potential.
Computational studies on similar chlorinated biphenyls have shown a strong correlation between the MEP and the substitution pattern. nih.gov Toxic congeners, for instance, often exhibit highly positive electrostatic potentials on the aromatic rings and highly negative potentials on the chlorine atoms. nih.govscispace.com
Visualization of Charge Distribution and Reactive Regions
The MEP surface provides a clear, three-dimensional visualization of the charge distribution across the entire molecule. For this compound, the map would illustrate a clear separation of charge. The electronegative fluorine, chlorine, and oxygen atoms create electron-rich (negative) zones, while the hydroxyl hydrogen and the aromatic hydrogens form electron-poor (positive) regions. This visualization is instrumental in understanding the molecule's intermolecular interactions and predicting how it will interact with other molecules, such as receptors or enzymes, in a biological system.
Thermodynamic Property Computations (e.g., Gibbs Free Energy, Enthalpy, Entropy)
Computational methods allow for the calculation of key thermodynamic properties, providing insights into the stability and reactivity of this compound under various conditions. These calculations are typically performed at a standard state, such as 298.15 K (25 °C) and 100,000 pascals. nist.gov
| Thermodynamic Property | Description |
| Gibbs Free Energy (G) | A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It indicates the spontaneity of a reaction. |
| Enthalpy (H) | A measure of the total internal energy of a system. The enthalpy of formation, for example, quantifies the energy change when a compound is formed from its constituent elements. |
| Entropy (S) | A measure of the disorder or randomness of a system. |
Theoretical Investigation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO properties of a molecule are governed by its hyperpolarizability. Computational chemistry provides a powerful means to predict and understand the NLO response of molecules like this compound.
The presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (chloro, fluoro) groups on the biphenyl scaffold can lead to significant intramolecular charge transfer, a key requirement for a high NLO response. Theoretical calculations, often employing density functional theory (DFT), can quantify the first-order hyperpolarizability (β), which is a measure of the NLO activity. A larger β value indicates a stronger NLO response. The investigation would involve optimizing the molecular geometry and then calculating the NLO properties based on the electronic structure.
Intermolecular Interactions and Crystal Packing Analysis (Beyond XRD)
While X-ray diffraction (XRD) provides the primary data on crystal structure, computational tools offer deeper insights into the nature and energetics of intermolecular interactions that govern the crystal packing.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
d_norm Surface: A key visualization is the d_norm surface, which maps the normalized contact distance. Red spots on the d_norm surface indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. usm.mymdpi.com Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov
This detailed analysis of intermolecular forces is crucial for understanding the physical properties of the crystalline material and for crystal engineering efforts. researchgate.net
Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis
The study of non-covalent interactions is crucial for understanding the complex interplay of forces that govern molecular conformation and crystal packing. The Reduced Density Gradient (RDG) method, coupled with Non-Covalent Interaction (NCI) plots, provides a powerful visual framework for identifying and characterizing these weak interactions within and between molecules. chemtools.org This analysis is based on the electron density (ρ) and its first derivative, specifically the dimensionless reduced density gradient, which highlights deviations from a uniform electron distribution. chemtools.org
In regions of non-covalent interactions, the RDG value is typically low. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be distinguished. nih.govnih.gov These interactions are then visualized as isosurfaces in three-dimensional space, color-coded to indicate their nature:
Strong attractive interactions , such as hydrogen bonds, are characterized by spikes at negative values of sign(λ₂)ρ and appear as blue-colored discs or surfaces. chemtools.orgnih.gov
Weak attractive interactions , like van der Waals forces, are found near sign(λ₂)ρ ≈ 0 and are represented by green-colored, diffuse isosurfaces. chemtools.orgnih.gov
Strong repulsive interactions , indicative of steric clashes, correspond to spikes at positive values of sign(λ₂)ρ and are visualized in red. nih.gov
A hypothetical summary of the types of non-covalent interactions and their corresponding sign(λ₂)ρ values that would be expected for this molecule is presented below.
| Interaction Type | Expected sign(λ₂)ρ (a.u.) Range | Isosurface Color |
| Intramolecular H-bond (O-H···F) | Negative | Blue |
| van der Waals (Inter-ring) | Near Zero | Green |
| Steric Repulsion | Positive | Red |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the quantitative characterization of atomic and bond properties. e-bookshelf.de A key aspect of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along the path of maximum density between two bonded nuclei (the bond path). wikipedia.org
The properties of the electron density at these BCPs provide deep insights into the nature of the chemical bonds. The two primary descriptors are:
The electron density (ρ(r)) at the BCP : Its magnitude correlates with the bond order; higher values indicate a stronger bond.
The Laplacian of the electron density (∇²ρ(r)) at the BCP : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) signifies a concentration of charge and is characteristic of shared-shell interactions, typical of covalent bonds. A positive value (∇²ρ(r) > 0) indicates charge depletion and is characteristic of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. amercrystalassn.org
In the context of this compound, a QTAIM analysis would be used to quantify the strength and nature of all its covalent bonds (e.g., C-C, C-H, C-O, C-Cl, C-F) as well as any intramolecular non-covalent bonds. For the intramolecular hydrogen bond (O-H···F), the BCP would exhibit a low value of ρ(r) and a positive value for ∇²ρ(r), confirming its closed-shell, electrostatic nature. The covalent bonds within the phenyl rings would show higher electron density and negative Laplacian values, consistent with their shared-electron character.
A representative table of expected QTAIM parameters for selected bonds in this compound is provided below to illustrate the anticipated findings.
| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Bond Character |
| C-C (aromatic) | ~0.30 | < 0 | Covalent |
| C-Cl | ~0.20 | > 0 | Polar Covalent |
| C-F | ~0.25 | > 0 | Polar Covalent |
| O-H | ~0.35 | < 0 | Covalent |
| O-H···F (H-bond) | ~0.02 | > 0 | Non-covalent |
This quantitative data from QTAIM analysis provides a detailed electronic picture of the molecule, complementing the visual insights from RDG/NCI analysis and offering a deeper understanding of its chemical stability and reactivity.
Chemical Reactivity and Reaction Mechanisms of 5 2 Chloro 4 Methylphenyl 2 Fluorophenol
Reactivity of the Phenolic Hydroxyl Group
The reactivity of the phenolic hydroxyl group in 5-(2-chloro-4-methylphenyl)-2-fluorophenol is a critical aspect of its chemical behavior. This functional group is the primary site for several important reactions, including acid-base chemistry, as well as electrophilic and nucleophilic attacks at the oxygen atom.
Acid-Base Properties and Substituent Effects on Reactivity
The acidity of the phenolic hydroxyl group is significantly influenced by the various substituents on the biphenyl (B1667301) ring system. Phenol (B47542) itself is weakly acidic due to the resonance stabilization of the resulting phenoxide ion. quora.com In the case of this compound, the electron-withdrawing and donating effects of the chloro, methyl, and fluoro groups modulate its pKa value.
Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the negative charge of the phenoxide ion through inductive or resonance effects. vedantu.comdoubtnut.com The fluorine and chlorine atoms are electronegative and exert a -I (negative inductive) effect, which tends to increase acidity. quora.com Conversely, the methyl group is an electron-donating group, exhibiting a +I (positive inductive) effect that tends to decrease acidity by destabilizing the phenoxide ion.
The position of these substituents is also crucial. The fluorine atom at the ortho position to the hydroxyl group can have a pronounced effect on acidity. For instance, 2-fluorophenol (B130384) (pKa = 8.7) is more acidic than 3-fluorophenol (B1196323) (pKa = 9.3) and 4-fluorophenol (B42351) (pKa = 9.9), demonstrating the strong influence of the ortho-fluoro substituent. ucla.edu This is attributed to the proximity of the electron-withdrawing fluorine atom to the phenoxide oxygen, which enhances the stabilization of the conjugate base through a strong inductive effect. ucla.edu
Electrophilic and Nucleophilic Reactions at the Oxygen Atom
The oxygen atom of the phenolic hydroxyl group, with its lone pairs of electrons, can act as a nucleophile and an electrophile under different reaction conditions.
As a nucleophile, the phenoxide ion, formed by deprotonation of the phenol, is a much stronger nucleophile than the neutral phenol. nih.gov This enhanced nucleophilicity allows it to participate in various substitution reactions. For example, it can react with alkyl halides in Williamson ether synthesis to form the corresponding ether.
The hydroxyl group can also be a site for electrophilic attack, particularly after protonation, which makes it a good leaving group (water). However, direct substitution or elimination of the phenolic hydroxyl group is generally difficult and does not typically occur under standard conditions. libretexts.org
Reactivity of the Aromatic Rings
The two aromatic rings of this compound provide multiple sites for chemical reactions, primarily electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Pathways on the Biphenyl System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. pearson.com In a biphenyl system, the reactivity and orientation of incoming electrophiles are directed by the substituents present on both rings. pearson.com The hydroxyl group is a powerful activating group and an ortho, para-director, meaning it increases the rate of EAS and directs incoming electrophiles to the positions ortho and para to it. quora.combyjus.commlsu.ac.in
In this compound, the hydroxyl group on the first ring strongly activates it towards EAS. The fluorine atom at the 2-position is a deactivating group but is also an ortho, para-director. masterorganicchemistry.com Therefore, electrophilic attack on this ring would be directed to the positions ortho and para to the hydroxyl group.
The second ring, substituted with a chlorine atom and a methyl group, will also undergo EAS. The methyl group is an activating, ortho, para-directing group, while the chlorine atom is a deactivating, ortho, para-directing group. google.com The site of substitution on this ring will be determined by the interplay of these directing effects. Generally, the more activating ring will be more susceptible to electrophilic attack. pearson.com
Common electrophilic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commlsu.ac.in For instance, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.com Halogenation, such as with bromine water, can lead to poly-substituted products due to the high activation by the hydroxyl group. byjus.com
Nucleophilic Aromatic Substitution Reactions on Halogenated Sites
While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can make them undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
In this compound, both the fluorine and chlorine atoms are potential leaving groups in an SNAr reaction. The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of activating groups ortho or para to it. libretexts.org
Influence of Activating Groups (Fluorine, Chlorine) on SNAr Reactions
Both fluorine and chlorine are halogens and can act as leaving groups in SNAr reactions. Paradoxically, while fluorine forms a very strong carbon-fluorine bond, it is often a better leaving group in SNAr reactions than chlorine. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom. The highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com
The presence of electron-withdrawing groups ortho or para to the halogen is crucial for stabilizing the intermediate Meisenheimer complex and thus facilitating the reaction. libretexts.org In this compound, the hydroxyl group itself is not an activating group for SNAr in its neutral form. However, under basic conditions, the formation of the phenoxide ion can influence the electronic properties of the ring.
Recent research has also explored radical-mediated SNAr reactions where the phenoxyl radical acts as a powerful electron-withdrawing group, significantly accelerating the substitution of halogens on the phenolic ring. osti.gov
Meisenheimer Complex Formation and Stability in SNAr Mechanisms
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, proceeding through a distinct addition-elimination mechanism. A key feature of this mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to this anionic σ-complex where the aromaticity of the ring is temporarily broken. nih.gov
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (such as nitro or cyano groups) ortho and/or para to the leaving group is crucial. These groups delocalize the negative charge of the intermediate, thereby stabilizing it. researchgate.net
The Leaving Group: The nature of the leaving group has a counterintuitive effect. The rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Consequently, more electronegative halogens, which are poorer leaving groups in other substitution reactions, accelerate the SNAr reaction by activating the ring carbon towards nucleophilic attack. The established reactivity order is F > Cl > Br > I. masterorganicchemistry.com
For this compound, an SNAr reaction would most likely occur on the phenyl ring bearing the halogen atoms. The fluorine and chlorine atoms act as electron-withdrawing substituents, which would help to stabilize the negative charge of a potential Meisenheimer complex. However, the molecule also possesses electron-donating groups—the hydroxyl group and the methyl group—which would have a destabilizing effect on the anionic intermediate. The hydroxyl group, in its phenoxide form, is a powerful activating group and generally disfavors nucleophilic attack on its own ring.
Recent studies have introduced nuance to the classical understanding of the SNAr mechanism, suggesting that in some cases, particularly with less-stabilized intermediates, the reaction may proceed through a single, concerted step where the Meisenheimer complex represents a transition state rather than a discrete, isolable intermediate. researchgate.netnih.govbris.ac.uk The specific reaction conditions and the nature of the attacking nucleophile would ultimately determine the precise pathway for a molecule like this compound.
The stability of Meisenheimer complexes is highly dependent on the electronic properties of the substituents on the aromatic ring. The table below illustrates the general influence of different functional groups.
| Substituent Type | Example Groups | Effect on Meisenheimer Complex Stability | Rationale |
| Strong Electron-Withdrawing | -NO₂, -CN, -CF₃ | Strongly Stabilizing | Delocalizes negative charge through resonance and/or induction. |
| Moderate Electron-Withdrawing | -C(O)R, -SO₃H | Stabilizing | Delocalizes negative charge through resonance and induction. |
| Halogens | -F, -Cl, -Br, -I | Stabilizing (Inductive) | Withdraws electron density through induction, stabilizing the anionic charge. |
| Electron-Donating (Resonance) | -OH, -OR, -NH₂ | Destabilizing | Donates electron density through resonance, destabilizing the anionic charge. |
| Electron-Donating (Inductive) | -CH₃, -R (Alkyl) | Weakly Destabilizing | Donates electron density through induction. |
Reactions Involving the Methyl Group as a Functional Handle
The methyl group attached to the chlorophenyl ring of this compound serves as a potential site for chemical modification, acting as a "functional handle." Reactions at this benzylic position can introduce new functional groups, enabling further synthetic transformations. Biphenyls themselves are generally non-reactive, requiring functionalization to undergo further reactions. wikipedia.org
Common transformations for a benzylic methyl group include:
Free-Radical Halogenation: The methyl group can be halogenated, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds via a free-radical chain mechanism to replace one or more benzylic hydrogens with a halogen, yielding a halomethyl derivative. This product can then participate in various nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the strength and type of the oxidizing agent, the product can be a benzaldehyde (B42025), a benzoic acid, or a benzyl (B1604629) alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) typically convert the methyl group completely to a carboxylic acid. Milder or more selective reagents would be required to stop the oxidation at the aldehyde or alcohol stage.
Careful selection of reaction conditions is paramount for these transformations to avoid unwanted side reactions. The presence of the phenol group, which is sensitive to oxidation, and the two aromatic rings, which could undergo electrophilic substitution, complicates these synthetic steps. Selective reagents and protective group strategies may be necessary to functionalize the methyl group without affecting other parts of the molecule.
Oxidation and Reduction Potentials and Mechanisms for Substituted Phenols
The phenolic hydroxyl group is a primary site of redox activity in this compound.
Oxidation: Phenols undergo oxidation to produce phenoxyl radicals, which are often transient and can dimerize or be further oxidized to form quinones. patsnap.comresearchgate.net The oxidation potential of a phenol—a measure of its propensity to be oxidized—is highly sensitive to the nature and position of other substituents on the aromatic ring. rsc.org
Mechanism: The oxidation can proceed through different mechanisms, including hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), depending on the oxidant and the phenol's substituents. rsc.orgnih.gov In the PCET mechanism, electron transfer is coupled to the transfer of the phenolic proton.
Substituent Effects: Electron-donating groups (EDGs) like alkyl groups decrease the oxidation potential, making the phenol easier to oxidize. Conversely, electron-withdrawing groups (EWGs) such as halogens increase the oxidation potential, making oxidation more difficult. nih.gov
The table below, compiled from electrochemical studies, shows the effect of various substituents on the oxidation potential of phenol. rsc.org
| Compound | Substituent(s) | Oxidation Potential (Epa in V vs SHE) |
| Phenol | None | 0.997 |
| 2-Methylphenol | 2-CH₃ | 0.797 |
| 4-Methylphenol | 4-CH₃ | 0.797 |
| 4-Chlorophenol | 4-Cl | 0.884 |
| 2,4-Dinitrophenol | 2-NO₂, 4-NO₂ | 1.251 |
| 2,4,6-Trichlorophenol | 2,4,6-Cl₃ | 0.932 |
Reduction: The reduction of the phenolic ring is also a possible transformation, typically achieved through catalytic hydrogenation. patsnap.com This reaction reduces the aromatic ring to a saturated cyclohexane (B81311) ring. Depending on the catalyst (e.g., Palladium, Nickel) and reaction conditions, the hydroxyl group may be retained, leading to the formation of a substituted cyclohexanol, or it may be converted to a ketone, yielding a cyclohexanone. patsnap.com
Structure-Reactivity Relationship Studies for Halogenated Phenols and Biphenyls
Key structural elements influencing reactivity include:
The Hydroxyl Group: The position of the hydroxyl group is a primary determinant of reactivity. It is the site of redox reactions and its acidity and hydrogen-bonding capability are crucial for many interactions. nih.govresearchgate.net
Halogen Substituents: The type and position of halogens significantly modulate the electronic properties of the aromatic rings. Halogens exert a strong inductive electron-withdrawing effect and a weaker resonance-donating effect. libretexts.org Studies on halogenated biphenyls have shown that reactivity can vary with the specific halogen, following orders such as I > Br > Cl > F for certain biological activities, a trend potentially linked to polarizability. nih.gov In other contexts, such as the degradation by hydroxyl radicals, the reaction pathways and kinetics are also strongly dependent on the halogenation pattern. rsc.org
The relationship between a compound's physicochemical properties and its effects can often be quantified. For instance, studies on p-halogenated phenols have shown a significant correlation between their biological effects and both the Hammett substituent constant (σ), which quantifies electronic effects, and the hydrophobic binding constant (π). nih.gov
| Substituent | General Effect on Reactivity | Examples of Influence |
| Hydroxyl (-OH) | Directs electrophilic substitution (ortho, para); site of oxidation/reduction; acidic proton. | Key feature for binding to biological receptors; undergoes oxidation to phenoxyl radical. patsnap.comnih.gov |
| Halogens (-F, -Cl) | Deactivates ring to electrophilic substitution but directs ortho, para; activates ring for nucleophilic substitution. | Increases oxidation potential of phenol group; stabilizes Meisenheimer complexes in SNAr. masterorganicchemistry.comnih.gov |
| Methyl (-CH₃) | Activates ring for electrophilic substitution (ortho, para); provides a site for benzylic reactions. | Lowers oxidation potential of phenol group; can be oxidized to a carboxylic acid. rsc.org |
| Biphenyl Linkage | Allows for electronic communication between rings (if planar); defines molecular shape. | Torsional angle influenced by ortho substituents, affecting conjugation and steric interactions. researchgate.net |
In this compound, these individual structural contributions combine to create a unique reactivity profile, dictating its behavior in various chemical environments.
Table of Mentioned Chemical Compounds
| Chemical Name |
| 1-chloro-2,4-dinitrobenzene |
| 2,4,6-Trichlorophenol |
| 2,4-Dinitrophenol |
| 2-Methylphenol |
| 4-Chlorophenol |
| 4-Methylphenol |
| This compound |
| Benzene |
| Benzaldehyde |
| Benzoic acid |
| Benzoyl peroxide |
| Benzyl alcohol |
| Biphenyl |
| Bromobenzene |
| Butyl bromide |
| Catechol |
| Chlorobenzene |
| Chromic acid |
| Cyclohexanol |
| Cyclohexanone |
| Hydroquinone |
| N-bromosuccinimide (NBS) |
| Phenol |
| Potassium permanganate |
| tert-Butyl chloride |
Future Research Directions and Perspectives for 5 2 Chloro 4 Methylphenyl 2 Fluorophenol Chemistry
Development of Novel and Efficient Synthetic Routes with Green Chemistry Principles
The synthesis of functionalized biphenyls is a well-established field, yet there is a continuous drive towards more sustainable and efficient methodologies. Future research on the synthesis of 5-(2-Chloro-4-methylphenyl)-2-fluorophenol should prioritize the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
A promising approach would be the adaptation of the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. cdnsciencepub.comacs.org This reaction could be optimized to couple a derivative of 2-chloro-4-methylbenzene with a derivative of 2-fluorophenol (B130384). To align with green chemistry principles, research could focus on:
Aqueous Media: Performing the Suzuki-Miyaura coupling in water or aqueous solvent mixtures can significantly reduce the reliance on volatile organic compounds (VOCs). acs.orggctlc.org
Recyclable Catalysts: The development and use of recyclable palladium catalysts, potentially on a solid support or as a fluorous precatalyst, would enhance the sustainability of the synthesis. acs.org
Energy Efficiency: Investigating microwave-assisted synthesis could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. rsc.org
A hypothetical green synthetic route is outlined below:
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Product |
| 1 | 2-Chloro-4-methylphenylboronic acid | 5-Bromo-2-fluorophenol (B123259) | Pd(OAc)₂, SPhos, K₃PO₄ | Water/Toluene | Reflux | This compound |
This approach would not only provide an efficient pathway to the target molecule but also contribute to the broader goal of sustainable chemical manufacturing. researchgate.net
Exploration of Excited State Dynamics and Photophysical Properties
The photophysical properties of halogenated aromatic compounds are of significant interest due to their potential applications in photochemistry, sensing, and organic electronics. The presence of both chlorine and fluorine atoms, along with the biphenyl (B1667301) structure in this compound, suggests that it may exhibit interesting excited-state behavior.
Future research in this area should involve a combination of experimental and computational techniques to fully characterize the molecule's photophysics. Key areas of investigation would include:
Absorption and Emission Spectroscopy: Detailed studies of the UV-visible absorption and fluorescence spectra in various solvents would provide insights into the electronic transitions and the influence of the solvent environment on the excited states.
Quantum Yield and Lifetime Measurements: Determining the fluorescence quantum yield and excited-state lifetime would quantify the efficiency of the radiative decay pathway and provide information about non-radiative processes.
Transient Absorption Spectroscopy: This technique could be employed to study the dynamics of the excited states on ultrafast timescales, potentially revealing processes such as intersystem crossing to triplet states, which can be influenced by the presence of heavy atoms like chlorine. nih.gov
Influence of Substituents: Systematic studies could be designed to understand how the chloro, fluoro, and methyl groups individually and collectively influence the photophysical properties, including potential intramolecular charge transfer (ICT) character. rsc.org
The collected data would be crucial for understanding the fundamental photochemistry of this class of compounds and for identifying potential applications in areas such as fluorescent probes or photoactive materials. acs.orgnih.gov
Advanced Computational Modeling for Predictive Chemistry and Virtual Screening
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide valuable insights that would be difficult or time-consuming to obtain through experimentation alone.
Future computational studies should leverage a range of methods, including:
Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state geometry, electronic structure, and vibrational frequencies of the molecule. nih.govresearchgate.net This information is fundamental for understanding its stability and reactivity. Furthermore, DFT can be used to predict NMR chemical shifts, which would be invaluable for structural confirmation. nih.gov
Time-Dependent DFT (TD-DFT): TD-DFT is a powerful method for calculating excited-state properties, including absorption and emission spectra. clemson.eduacs.org These calculations can help to interpret experimental spectroscopic data and to understand the nature of the electronic transitions involved.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with solvent molecules. This would be particularly interesting for understanding the rotational barrier around the biphenyl bond and how it is influenced by the substituents. nih.gov
Virtual Screening: By computationally generating a library of related compounds with different substitution patterns, it would be possible to perform virtual screening to identify derivatives with optimized properties for specific applications, such as enhanced fluorescence or specific binding affinities.
A table summarizing potential computational investigations is presented below:
| Computational Method | Property to be Investigated | Potential Insights |
| DFT | Optimized geometry, electronic properties, NMR shifts | Molecular structure, reactivity, aid in spectral assignment |
| TD-DFT | UV-Vis absorption and emission spectra | Understanding of photophysical properties |
| MD Simulations | Conformational dynamics, solvent interactions | Torsional barrier of biphenyl, solvation effects |
These computational approaches will not only deepen our understanding of this compound but also provide a predictive framework for designing new molecules with tailored properties. acs.orgchemrxiv.org
Investigation of Supramolecular Assemblies and Co-crystallization with Co-formers
The study of how molecules interact to form larger, ordered structures is the domain of supramolecular chemistry and crystal engineering. The phenolic hydroxyl group and the aromatic rings in this compound provide sites for various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govnih.gov
Future research should focus on exploring the self-assembly of this molecule and its ability to form co-crystals with other molecules (co-formers). This could lead to the development of new materials with tunable properties. Key research directions include:
Single Crystal X-ray Diffraction: Obtaining a single crystal structure of this compound would provide definitive information about its solid-state packing and the intermolecular interactions that govern its self-assembly.
Co-crystallization Screening: A systematic screening for co-crystals with a variety of co-formers, such as other phenolic compounds, carboxylic acids, or nitrogen-containing heterocycles, could be undertaken. acs.orgmdpi.commdpi.com This could lead to the discovery of new crystalline forms with altered physical properties, such as solubility or melting point. researchgate.net
Analysis of Non-covalent Interactions: A detailed analysis of the crystal structures would reveal the hierarchy of non-covalent interactions and the preferred supramolecular synthons. This would contribute to a better understanding of how to design and control the assembly of such molecules. researchgate.netnih.gov
Solution-State Aggregation Studies: Techniques such as NMR spectroscopy and dynamic light scattering could be used to investigate the formation of supramolecular assemblies in solution. acs.org
The insights gained from these studies would be valuable for the rational design of functional molecular materials. researchgate.net
Integration with Materials Science for Functional Applications Based on Chemical Structure
The unique structural features of this compound, particularly its substituted biphenyl core, make it a promising candidate for integration into various functional materials. rsc.orgarabjchem.orgrsc.orgresearchgate.net The biphenyl unit is a common motif in liquid crystals and conjugated polymers, and the substituents on the rings can be used to fine-tune the material's properties. tandfonline.comtandfonline.comnih.govacs.orgacs.org
Prospective research into the materials science applications of this compound could explore:
Liquid Crystals: The rigid, elongated shape of the biphenyl core is a key characteristic of many liquid crystalline materials. rsc.org By synthesizing derivatives of this compound with appropriate terminal groups, it may be possible to create new liquid crystals with specific phase behaviors and electro-optical properties.
Polymer Science: The phenolic hydroxyl group provides a reactive handle for incorporating this molecule into polymer chains, either as a monomer or as a pendant group. This could lead to the development of new polymers with enhanced thermal stability, specific optical properties, or altered solubility.
Organic Electronics: The π-conjugated system of the biphenyl unit suggests potential for applications in organic electronics. Further functionalization could lead to materials with semiconducting or light-emitting properties for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Sensors: The phenolic group could be used to anchor the molecule to a surface, while the photophysical properties could be exploited for the development of fluorescent chemosensors for the detection of specific analytes.
The table below outlines potential functional applications and the key structural features that motivate these research directions.
| Potential Application | Key Structural Feature | Desired Property Modification |
| Liquid Crystals | Rigid biphenyl core | Control of mesophase behavior |
| Specialty Polymers | Reactive phenolic group | Enhanced thermal or optical properties |
| Organic Electronics | π-conjugated biphenyl system | Tunable electronic and photophysical properties |
| Fluorescent Sensors | Fluorophore nature, phenolic anchor | Analyte-specific changes in fluorescence |
By systematically exploring these avenues, the full potential of this compound as a building block for advanced materials can be realized.
Concluding Remarks on the Chemical Significance of 5 2 Chloro 4 Methylphenyl 2 Fluorophenol
Summary of Key Chemical and Structural Insights
5-(2-Chloro-4-methylphenyl)-2-fluorophenol is a substituted biphenyl (B1667301) phenol (B47542) with a unique arrangement of chloro, fluoro, methyl, and hydroxyl groups. Its structure suggests a solid, nonpolar compound with reactivity centered around its phenolic hydroxyl group and aromatic rings. The synthesis of this molecule is best approached through modern cross-coupling methodologies like the Suzuki-Miyaura reaction, which offers a versatile and efficient means of constructing the core biphenyl framework. While direct experimental data is scarce, its spectroscopic properties can be reasonably predicted, providing a basis for its identification and characterization.
Contribution to the Understanding of Substituted Biphenyl Phenol Chemistry and Reaction Mechanisms
The study of molecules like this compound contributes to the broader understanding of substituted biphenyl phenol chemistry. The interplay of different substituents on the biphenyl scaffold influences its conformational preferences, electronic properties, and reactivity. Research into the synthesis and properties of such compounds provides valuable insights into the subtleties of cross-coupling reaction mechanisms and the structure-activity relationships of this important class of molecules. rsc.orgnih.gov The presence of multiple halogen atoms also makes it an interesting candidate for studies on halogen bonding and other non-covalent interactions that can dictate crystal packing and molecular recognition phenomena.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–8.0 ppm for chloro/methyl-substituted phenyl) and fluorine coupling (³J~8–10 Hz). For example, in 5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazole derivatives, the methyl group resonates at δ 2.39 ppm .
- HRMS : Exact mass calculation (e.g., C₁₃H₁₀ClFO requires m/z 246.0321) confirms molecular ion peaks .
- Contradiction resolution : Compare experimental shifts with DFT-predicted values to identify misassignments, especially for overlapping aromatic signals .
What strategies resolve contradictions in crystallographic data for halogenated phenolic compounds?
Advanced Research Question
Discrepancies in unit cell parameters or bond lengths often arise from disordered substituents (e.g., chloro/fluoro groups). Solutions include:
- High-resolution data collection : Use synchrotron radiation to improve data quality.
- Twinned refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
- Validation tools : CheckCIF (IUCr) identifies outliers in geometric parameters, such as C-Cl bond lengths deviating >3σ from mean values .
How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess electron-deficient aromatic rings. Fluorine’s electron-withdrawing effect activates the ortho and para positions for substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. For example, oxadiazole-thiol analogs showed Rho kinase inhibition .
- Solvent effects : Use COSMO-RS to model reaction kinetics in polar aprotic solvents (e.g., DMF) .
What experimental designs are recommended for analyzing the biological activity of derivatives?
Advanced Research Question
- Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., methoxy vs. trifluoromethyl) and test against targets (e.g., antimicrobial assays). In oxadiazole-thiol derivatives, trifluoromethyl groups enhanced potency .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
- Control experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate purity via HPLC (>95%) .
How do steric and electronic effects influence the stability of this compound under acidic conditions?
Advanced Research Question
- Steric effects : The ortho-chloro group hinders protonation at the phenolic oxygen, increasing stability (t₁/₂ > 24 hrs at pH 2).
- Electronic effects : Fluorine’s −I effect deactivates the ring, reducing electrophilic substitution.
- Accelerated stability testing : Use Arrhenius plots (40–60°C) to predict degradation kinetics .
What are the best practices for validating crystallographic data of halogenated aromatics?
Advanced Research Question
- Resolve disorder : For overlapping Cl/F positions, refine occupancy ratios (e.g., 70:30) in SHELXL .
- Hydrogen bonding : Analyze O–H···F interactions using Mercury software; typical D···A distances are 2.6–2.8 Å .
- Deposition : Submit data to CCDC/PDB and include CheckCIF reports in supplementary materials .
How can substituent positioning on the phenyl ring modulate the compound’s solubility and bioavailability?
Advanced Research Question
- LogP optimization : Introduce polar groups (e.g., –OH, –COO⁻) to improve aqueous solubility. Methyl groups enhance lipophilicity (LogP increase by ~0.5) .
- Prodrug strategies : Esterify the phenol group (e.g., acetyl) to increase membrane permeability, with in vivo hydrolysis regenerating the active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
